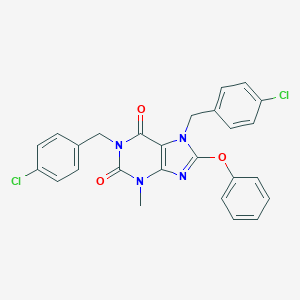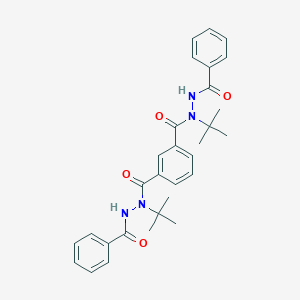
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting its activity can lead to the accumulation of DNA damage and cell death. AG-014699 has been studied extensively for its potential as an anti-cancer agent, and
Mécanisme D'action
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and recruits repair enzymes to the site of damage. Inhibiting PARP activity prevents the repair of DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of PARP, which can lead to off-target effects. In addition, its efficacy may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the study of 1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of combination therapies that can enhance its efficacy and overcome resistance. Another area of research is the development of more potent and selective PARP inhibitors that have fewer off-target effects. Finally, there is a need for further research into the potential use of this compound as a treatment for inflammatory diseases.
Méthodes De Synthèse
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3-methyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione, followed by reduction and subsequent reaction with phenoxyacetic acid chloride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
1,7-bis(4-chlorobenzyl)-3-methyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential as an anti-cancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, ovarian, pancreatic, and lung cancer. In preclinical studies, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy, and clinical trials have been conducted to evaluate its safety and efficacy in combination with these treatments.
Propriétés
Formule moléculaire |
C26H20Cl2N4O3 |
|---|---|
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
1,7-bis[(4-chlorophenyl)methyl]-3-methyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C26H20Cl2N4O3/c1-30-23-22(24(33)32(26(30)34)16-18-9-13-20(28)14-10-18)31(15-17-7-11-19(27)12-8-17)25(29-23)35-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3 |
Clé InChI |
DCVUTWNLPBRKNB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N(C(=N2)OC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)




